N-[2,2,2-trichloro-N-(4-methoxyphenyl)ethanimidoyl]benzenesulfonamide
Description
N-[2,2,2-trichloro-N-(4-methoxyphenyl)ethanimidoyl]benzenesulfonamide is a complex organic compound with the molecular formula C15H13Cl3N2O3S . This compound is characterized by its unique structure, which includes a trichloroethanimidoyl group and a benzenesulfonamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Properties
Molecular Formula |
C15H13Cl3N2O3S |
|---|---|
Molecular Weight |
407.7 g/mol |
IUPAC Name |
N'-(benzenesulfonyl)-2,2,2-trichloro-N-(4-methoxyphenyl)ethanimidamide |
InChI |
InChI=1S/C15H13Cl3N2O3S/c1-23-12-9-7-11(8-10-12)19-14(15(16,17)18)20-24(21,22)13-5-3-2-4-6-13/h2-10H,1H3,(H,19,20) |
InChI Key |
RMYVBLFQZVBUMS-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C(=N/S(=O)(=O)C2=CC=CC=C2)/C(Cl)(Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2,2,2-trichloro-N-(4-methoxyphenyl)ethanimidoyl]benzenesulfonamide typically involves multiple steps. One common synthetic route includes the reaction of 4-methoxyaniline with trichloroacetyl chloride to form an intermediate, which is then reacted with benzenesulfonyl chloride under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[2,2,2-trichloro-N-(4-methoxyphenyl)ethanimidoyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of dechlorinated or demethoxylated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the trichloro group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2,2,2-trichloro-N-(4-methoxyphenyl)ethanimidoyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-N-(4-methoxyphenyl)ethanimidoyl]benzenesulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
N-[2,2,2-trichloro-N-(4-methoxyphenyl)ethanimidoyl]benzenesulfonamide can be compared with other similar compounds, such as:
N-(2,2,2-trichloroethanimidoyl)benzene-1-carboximidamide: This compound has a similar trichloroethanimidoyl group but differs in the substituents on the benzene ring.
4-chloro-N-(2,2,2-trichloroethanimidoyl)benzene-1-carboximidamide: This compound has a chloro substituent instead of a methoxy group.
4-bromo-N-(2,2,2-trichloroethanimidoyl)benzene-1-carboximidamide: This compound has a bromo substituent, which affects its chemical properties and reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
